molecular formula C16H26N2O2 B1185047 2-ethoxy-N-(2-ethylhexyl)nicotinamide

2-ethoxy-N-(2-ethylhexyl)nicotinamide

Cat. No.: B1185047
M. Wt: 278.396
InChI Key: NVGFXILFSZVKPU-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-ethylhexyl)nicotinamide is a nicotinamide derivative characterized by an ethoxy substituent at the 2-position of the pyridine ring and a 2-ethylhexyl group attached via an amide bond. Nicotinamide derivatives are widely studied for their biological activities, including enzyme modulation and receptor binding.

Properties

Molecular Formula

C16H26N2O2

Molecular Weight

278.396

IUPAC Name

2-ethoxy-N-(2-ethylhexyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H26N2O2/c1-4-7-9-13(5-2)12-18-15(19)14-10-8-11-17-16(14)20-6-3/h8,10-11,13H,4-7,9,12H2,1-3H3,(H,18,19)

InChI Key

NVGFXILFSZVKPU-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C1=C(N=CC=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Nicotinamide Derivatives

4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide

  • Key Differences : Replaces the ethoxy group with a methoxy substituent and incorporates a trifluoromethyl-biphenyl carbamoyl moiety.
  • Application : Demonstrated potent agonistic activity in pharmacological studies, suggesting nicotinamide derivatives are viable for drug development .

2-Chloro-N-(2-hydroxyethyl)-N-methylnicotinamide

  • Key Differences : Chlorine substitution at the 2-position and a hydroxyethyl-methylamide side chain.
  • Functional Impact : The chlorine atom may alter electronic properties and binding affinity, while the hydroxyethyl group introduces hydrogen-bonding capacity, contrasting with the lipophilic 2-ethylhexyl chain in the target compound .

2-Ethylhexyl-Containing Compounds

Bis(2-ethylhexyl) Phthalate (DEHP)

  • Structure : Features two 2-ethylhexyl groups esterified to phthalic acid.
  • Comparison : While DEHP shares the 2-ethylhexyl group, its ester bonds are less stable than the amide bond in 2-ethoxy-N-(2-ethylhexyl)nicotinamide, leading to environmental persistence and endocrine-disrupting effects .
  • Toxicity: DEHP is a known endocrine disruptor, raising concerns about reproductive and developmental toxicity, whereas amide derivatives like the target compound may exhibit reduced leaching and bioaccumulation risks .

Di(2-ethylhexyl) Adipate

  • Structure : Adipic acid esterified with two 2-ethylhexyl groups.
  • Application : Primarily a plasticizer, similar to DEHP. The absence of an aromatic ring and amide bond differentiates it from the target compound, which may have pharmaceutical applications due to its nicotinamide core .

2-Ethylhexyl Chloroformate

  • Reactivity : A reactive intermediate used in chemical synthesis. The 2-ethylhexyl group here is part of a chloroformate ester, contrasting with the stable amide linkage in the target compound. Higher acute toxicity (AEGL-1 values: 0.11 ppm) limits its utility compared to pharmacologically oriented nicotinamides .

Other Amides with Alkyl Chains

2-Ethyl-N,N-Dimethylhexanamide

  • Structure: A simple alkylamide with a dimethylamino group.
  • This highlights the importance of the pyridine ring in the target compound’s bioactivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents Bond Type LogP (Predicted) Application Toxicity Concerns
This compound Ethoxy, 2-ethylhexylamide Amide ~3.5 (estimated) Pharmaceuticals Not well characterized
DEHP Two 2-ethylhexyl esters Ester 7.5 Plasticizer Endocrine disruption
4-Methoxy-N-[...]nicotinamide Methoxy, trifluoromethyl-biphenyl Amide ~4.0 Pharmacological agonist Selective toxicity
2-Ethylhexyl Chloroformate Chloroformate ester Ester 2.8 Chemical synthesis High acute toxicity

Table 2: Physicochemical Properties

Compound Molecular Weight Water Solubility (mg/L) Stability
This compound ~292.4 Low (estimated) High (amide bond)
DEHP 390.6 0.003 Low (ester hydrolysis)
Di(2-ethylhexyl) Adipate 370.5 0.1 Moderate

Research Findings and Implications

  • Stability : The amide bond in this compound likely confers greater hydrolytic stability compared to esters like DEHP, reducing environmental persistence .
  • Bioactivity : Structural analogs (e.g., ) suggest nicotinamide derivatives with ethoxy/methoxy groups and lipophilic chains are promising for drug design, though substituent choice critically affects selectivity .
  • Safety : While 2-ethylhexyl-containing esters raise toxicity concerns, amides may mitigate these risks, warranting further toxicological studies on the target compound .

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